
14-Deoxy-11-oxoandrographolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 14-Deoxy-11-oxoandrographolide can be synthesized from andrographolide through a series of chemical reactions. One common method involves the oxidation of andrographolide using reagents such as chromium trioxide or potassium permanganate . The reaction conditions typically include an acidic or neutral medium and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the extraction of andrographolide from Andrographis paniculata, followed by its chemical modification. The extraction process includes solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) . The chemical modification involves oxidation and other reactions to convert andrographolide to this compound.
Análisis De Reacciones Químicas
Types of Reactions: 14-Deoxy-11-oxoandrographolide undergoes various chemical reactions, including:
Oxidation: Conversion of andrographolide to this compound.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, acidic or neutral medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, under controlled temperatures and solvents.
Major Products Formed:
Oxidation: this compound.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, antibacterial, antipyretic, and antineoplastic properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 14-Deoxy-11-oxoandrographolide involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the nuclear translocation of the p65 subunit of NF-κB, reducing the expression of pro-inflammatory cytokines.
Antibacterial: Disrupts bacterial cell wall synthesis and inhibits bacterial growth.
Antipyretic: Modulates the production of prostaglandins, reducing fever.
Antineoplastic: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Comparación Con Compuestos Similares
14-Deoxy-11-oxoandrographolide is unique compared to other similar compounds due to its specific biological activities and chemical structure. Similar compounds include:
Andrographolide: The parent compound with similar but broader bioactivities.
14-Deoxyandrographolide: Another derivative with distinct biological properties.
14-Deoxy-11,12-didehydroandrographolide: Known for its antihyperglycemic activity.
Propiedades
Fórmula molecular |
C20H28O5 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-oxoethyl]-2H-furan-5-one |
InChI |
InChI=1S/C20H28O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,15-17,21,23H,1,4-6,8-11H2,2-3H3/t15-,16+,17-,19+,20-/m0/s1 |
Clave InChI |
WZHWNAKOQGIEEB-NDLGOLERSA-N |
SMILES isomérico |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C(=O)CC3=CCOC3=O)(C)CO)O |
SMILES canónico |
CC12CCC(C(C1CCC(=C)C2C(=O)CC3=CCOC3=O)(C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


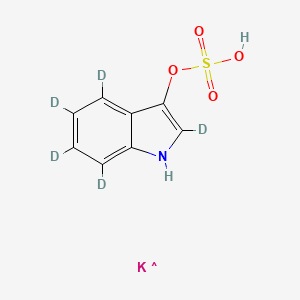
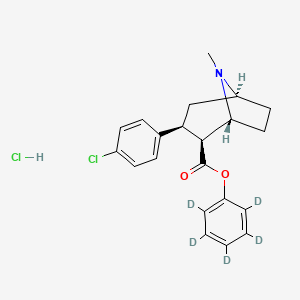

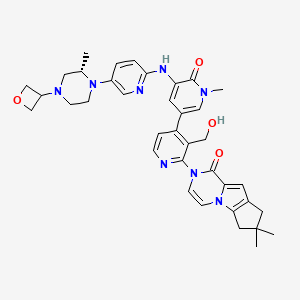
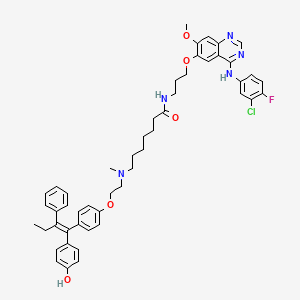
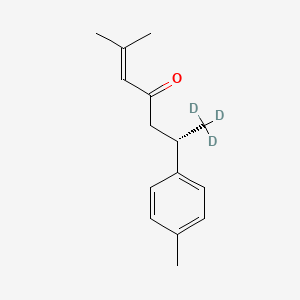
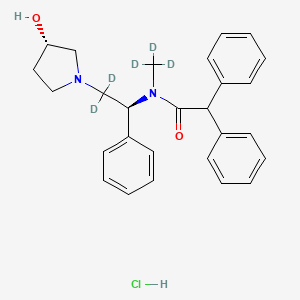

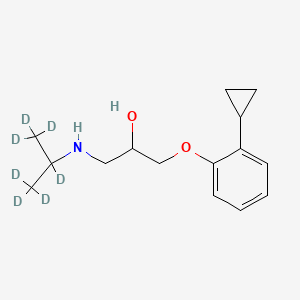
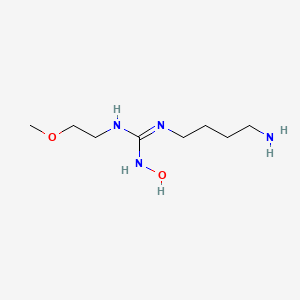
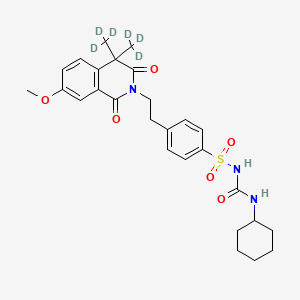
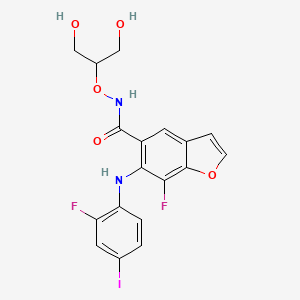
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)

